![molecular formula C9H9N3 B12123445 3-m-tolyl-1H-[1,2,4]triazole](/img/structure/B12123445.png)
3-m-tolyl-1H-[1,2,4]triazole
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Overview
Description
3-m-Tolyl-1H-[1,2,4]triazole is a heterocyclic compound characterized by a triazole ring substituted with a tolyl group at the 3-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-m-Tolyl-1H-[1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylbenzylamine with formic acid and sodium azide, which leads to the formation of the triazole ring. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-m-Tolyl-1H-[1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the tolyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the tolyl or triazole moieties.
Scientific Research Applications
Antifungal Activity
3-m-tolyl-1H-[1,2,4]triazole has been shown to exhibit significant antifungal properties. Research indicates that compounds containing the 1,2,4-triazole moiety can inhibit the growth of various fungal strains. For instance, derivatives of 1,2,4-triazole have demonstrated enhanced antifungal activity against Gibberella species and Aspergillus strains when compared to traditional antifungal agents like azoxystrobin .
Antibacterial Activity
The antibacterial potential of this compound derivatives has also been extensively studied. Compounds synthesized from this triazole framework have shown considerable inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, derivatives with specific substitutions have outperformed standard antibiotics in terms of efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
Recent studies have highlighted the anticancer capabilities of triazole derivatives. For example, certain this compound compounds have been tested against various cancer cell lines and exhibited cytotoxic effects at low concentrations. These compounds often act by disrupting cellular processes essential for cancer cell survival .
Fungicides
In agricultural settings, triazole compounds are widely utilized as fungicides due to their ability to inhibit fungal growth in crops. The incorporation of the 3-m-tolyl group enhances the fungicidal activity against pathogens affecting crops such as wheat and corn .
Herbicides
Research has also suggested potential applications of this compound in herbicide formulations. The compound's structural properties allow it to interfere with plant growth regulators in target weeds while minimizing harm to crops .
Case Study 1: Antifungal Efficacy
A study evaluated a series of 1,2,4-triazole derivatives including this compound against Fusarium oxysporum. Results indicated that certain derivatives exhibited an inhibitory concentration (IC50) significantly lower than that of commercial fungicides .
Case Study 2: Antibacterial Performance
In another study focusing on antibacterial activity against E. coli and S. aureus, derivatives based on this compound showed MIC values lower than those observed for established antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism by which 3-m-Tolyl-1H-[1,2,4]triazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as an antimicrobial agent, it can inhibit the growth of bacteria or fungi by interfering with essential metabolic pathways. The triazole ring’s ability to form stable complexes with metal ions also plays a crucial role in its function as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound without the tolyl substitution.
3-Phenyl-1H-[1,2,4]triazole: Similar structure with a phenyl group instead of a tolyl group.
3-(4-Methylphenyl)-1H-[1,2,4]triazole: A positional isomer with the methyl group at the 4-position.
Uniqueness
3-m-Tolyl-1H-[1,2,4]triazole is unique due to the presence of the tolyl group at the 3-position, which can influence its chemical reactivity and biological activity. The tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes or hydrophobic active sites in enzymes.
Biological Activity
3-m-tolyl-1H-[1,2,4]triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. The triazole ring system has been extensively studied due to its incorporation in various pharmacologically active compounds. This article focuses on the biological activity of this compound, highlighting its antibacterial, antifungal, anti-inflammatory, and anticancer properties supported by recent research findings.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antibacterial properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit the growth of various bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.
Case Studies
- Muthal et al. (2010) reported that certain triazole derivatives demonstrated antibacterial activity comparable to levofloxacin against multiple strains including Proteus mirabilis and S. typhi .
- Gadegoni et al. (2013) synthesized novel triazole derivatives with MIC values as low as 3.12 µg/mL against E. coli and S. aureus, indicating potent antibacterial efficacy .
Antifungal Activity
The antifungal potential of this compound is also noteworthy. Triazole derivatives are often used in clinical settings for treating fungal infections.
- Itraconazole and Voriconazole , both containing the triazole moiety, are established antifungals that highlight the importance of this structural feature in therapeutic applications .
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives have been documented in various studies.
- In a study by Ceylan (2016) , derivatives were tested for their ability to inhibit inflammation in a carrageenan-induced rat paw edema model. The results showed moderate anti-inflammatory activity correlating with their structural characteristics .
Anticancer Activity
The anticancer properties of this compound derivatives have gained attention due to their ability to induce apoptosis and inhibit cell proliferation.
- Romagnoli et al. demonstrated that certain triazole derivatives could arrest the cell cycle at the G2/M phase and showed potential antivascular activity by disrupting endothelial cell sprouting .
Summary of Biological Activities
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
5-(3-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H9N3/c1-7-3-2-4-8(5-7)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12) |
InChI Key |
UDXZUMKHMMZFKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=NN2 |
Origin of Product |
United States |
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